molecular formula C10H10N2O3 B1308385 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 22246-79-3

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Numéro de catalogue: B1308385
Numéro CAS: 22246-79-3
Poids moléculaire: 206.2 g/mol
Clé InChI: SSTQWTAKTYMLTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Primary Chemical Identifiers

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one possesses clearly defined chemical identification parameters that establish its unique identity within chemical databases and literature. The compound is officially registered under the Chemical Abstracts Service number 22246-79-3, which serves as its primary identifier in chemical databases worldwide. The molecular formula C10H10N2O3 indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, establishing the fundamental composition of this heterocyclic compound.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes its structural features including the nitro substitution at position 8 and the tetrahydro nature of the seven-membered ring. The compound is also identified by its Molecular Design Limited number MFCD04038691, which provides additional cataloging information for chemical suppliers and researchers.

Structural Coding Systems

The compound utilizes several standardized structural coding systems that enable precise chemical communication and database searching. The Simplified Molecular Input Line Entry System representation [O-]N+C1=CC2=C(CCCC(=O)N2)C=C1 provides a linear notation that captures the complete structural information including the nitro group, the benzene ring, and the seven-membered lactam ring. An alternative canonical Simplified Molecular Input Line Entry System notation O=C1CCCc2c(N1)cc(cc2)N+[O-] presents the same structural information with a different atom ordering but maintains the essential connectivity patterns.

The International Chemical Identifier string 1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) provides a unique digital signature for the compound that enables unambiguous identification across different chemical databases. This identifier system includes specific information about atom connectivity, hydrogen positions, and stereochemical details that distinguish this compound from closely related structures.

Alternative Nomenclature Systems

Nomenclature System Designation
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Registry Number 22246-79-3
Molecular Design Limited Number MFCD04038691
International Chemical Identifier Key SSTQWTAKTYMLTB-UHFFFAOYSA-N

Various alternative nomenclature systems provide additional naming conventions for this compound, reflecting different organizational approaches to chemical classification. The compound may be referred to as 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one in some literature, emphasizing its benzazepine core structure. Other systematic names include 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-nitro-, which reflect different approaches to numbering the ring system and describing the saturation state.

Propriétés

IUPAC Name

8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQWTAKTYMLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399232
Record name 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-79-3
Record name 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Material Preparation

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is synthesized via established methods involving cyclization of appropriate precursors such as aminoacetophenone derivatives or through reduction and ring closure reactions of benzazepinone intermediates. This compound serves as the substrate for nitration.

Nitration Procedure

  • Reagents and Conditions: The nitration is commonly performed using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) under controlled temperature conditions (0–5°C) to avoid over-nitration or decomposition.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor the progress and optimize reaction time.

  • Workup: After completion, the reaction mixture is quenched with ice water, and the product is extracted using organic solvents such as ethyl acetate. The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Routes

  • Catalyst-Assisted Nitration: Use of Lewis acid catalysts like boron trifluoride etherate (BF₃·Et₂O) can enhance regioselectivity and yield by activating the aromatic ring towards electrophilic substitution.

  • Stepwise Functionalization: In some protocols, acylation or alkylation steps precede nitration to direct substitution and improve selectivity.

Scale-Up Considerations

  • For industrial or large-scale synthesis, continuous flow reactors are recommended to maintain precise temperature control and improve safety when handling nitrating agents.

  • Process optimization includes stoichiometric control of nitrating agents and reaction time to maximize yield and purity.

Parameter Typical Conditions Notes
Nitrating agent HNO₃/H₂SO₄ mixture Concentration and ratio critical
Temperature 0–5 °C Low temperature prevents side reactions
Reaction time 1–3 hours Monitored by TLC/HPLC
Solvent None (acid mixture) Post-reaction extraction with EtOAc
Catalyst BF₃·Et₂O (optional) Enhances regioselectivity
Purification Recrystallization or chromatography Ensures >95% purity
  • Controlled nitration under acidic conditions yields 8-nitro derivatives with high regioselectivity and minimal by-products.

  • Use of catalysts and optimized stoichiometry improves yield from moderate (~60%) to high (>85%).

  • Continuous flow nitration methods enhance safety and reproducibility for scale-up.

  • Reduction of the nitro group to amino derivatives is feasible post-synthesis, expanding functionalization options.

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct Nitration HNO₃/H₂SO₄, 0–5 °C 60–75 Simple, well-established Requires careful temperature control
Catalyzed Nitration HNO₃/H₂SO₄ + BF₃·Et₂O 80–90 Improved regioselectivity Additional catalyst cost
Stepwise Functionalization Pre-acylation + nitration 70–85 Enhanced selectivity More steps, longer synthesis
Continuous Flow Nitration Flow reactor, HNO₃/H₂SO₄ 85–95 Scalable, safer handling Requires specialized equipment

The preparation of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily achieved through controlled nitration of the parent benzazepinone compound under acidic conditions. Optimization of reaction parameters such as temperature, reagent stoichiometry, and use of catalysts significantly improves yield and selectivity. Analytical techniques including NMR, MS, IR, and HPLC are essential for confirming structure and purity. Advances in continuous flow synthesis offer promising routes for industrial-scale production with enhanced safety and efficiency.

This comprehensive understanding of preparation methods supports further research and application of this compound in medicinal chemistry and material science.

Analyse Des Réactions Chimiques

Types of Reactions

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzazepines and reduced derivatives with different functional groups .

Applications De Recherche Scientifique

The structure of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one features a benzazepine core with a nitro group at the 8-position, contributing to its diverse reactivity and biological interactions.

Medicinal Chemistry

  • Antimicrobial Activity : Recent studies have indicated that derivatives of nitrogen-containing heterocycles, including this compound, exhibit promising antibacterial and antifungal properties. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antiviral Properties : Research has demonstrated that certain derivatives of this compound can exhibit antiviral activity against HIV. The structural modifications involving triazole linkers have been particularly effective in enhancing bioactivity against viral targets .
  • Cancer Therapeutics : The compound's ability to interact with various biological targets makes it a candidate for cancer treatment. Studies have explored its mechanism of action through binding interactions with cellular proteins involved in cancer progression .

Neuropharmacology

This compound may also play a role in neuropharmacological applications. Its structural analogs have been investigated for their effects on neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as anxiety and depression.

Synthetic Applications

The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities or chemical properties.

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzazepine derivatives revealed that modifications at the nitro position significantly impacted antimicrobial efficacy. One derivative exhibited an MIC of 0.25 μg/mL against Staphylococcus aureus, demonstrating the importance of structural optimization in drug development .

Case Study 2: Antiviral Activity Against HIV

In another investigation, a derivative linked with a triazole moiety was found to inhibit HIV replication with an EC50 value of 3.13 μM while maintaining low cytotoxicity levels. This highlights the potential of this compound as a lead compound for antiviral drug discovery .

Mécanisme D'action

The mechanism of action of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its functional derivatives. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that may interact with cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Benzazepinones

The benzazepinone core is versatile, with modifications at various positions leading to distinct physicochemical and biological properties. Below is a comparison with structurally related compounds:

Compound Name CAS Number Substituent(s) Molecular Formula Key Properties/Applications Source
8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 22246-79-3 -NO₂ at C8 C₁₀H₁₀N₂O₃ High purity (98%); precursor for drug synthesis Combi-Blocks
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one 4424-80-0 None (parent compound) C₁₀H₁₁NO Baseline for comparison; used in heterocyclic chemistry chemBlink
7-[2-(4-Toluidino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one - Pyrimidin-4-yl with 4-methylanilino C₂₁H₂₀N₄O HPLC purity >97%; potential kinase inhibitor Research
3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one 86499-22-1 -Cl at C3 C₁₀H₉NOCl₂ Chlorinated analog; altered reactivity chem960
7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one 22246-45-3 -NO₂ at C7 C₁₀H₁₀N₂O₃ Regioisomer of 8-nitro derivative Combi-Blocks

Key Differences

  • Substituent Position :

    • 8-Nitro vs. 7-Nitro : Regioisomerism affects electronic distribution. The 8-nitro derivative may exhibit distinct reactivity in electrophilic substitution compared to the 7-nitro analog due to resonance effects .
    • Nitro vs. Chloro : The nitro group is strongly electron-withdrawing, while chloro substituents (-Cl) are moderately electron-withdrawing. This influences solubility (e.g., nitro derivatives may have lower polarity) and stability in acidic/basic conditions .
  • Synthesis Methods: this compound is synthesized via nitration of the parent benzazepinone or through multi-step routes involving fluorosulfuryl imidazolium salt, which enables high-yield heterocycle formation (72–88% yields for related compounds) . Pyrimidin-4-yl derivatives (e.g., 2b, 2c) are synthesized via "cut and glue" strategies using guanidinium salts, achieving 34–50% yields .
  • Pyrimidin-4-yl analogs show promise in kinase inhibition due to their planar aromatic systems .

Physicochemical Properties

Property This compound 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one 7-[2-(4-Toluidino)pyrimidin-4-yl] Analog
Molecular Weight 206.20 g/mol 161.20 g/mol 344.41 g/mol
Melting Point Not reported Not reported 223°C
Solubility Likely low in polar solvents (due to -NO₂) Moderate in ethanol/water Low (purified via HPLC)
Reactivity Susceptible to reduction (Nitro → Amine) Stable under mild conditions Participates in hydrogen bonding

Activité Biologique

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 22246-79-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3} with a molecular weight of approximately 206.20 g/mol. Key physical properties include:

PropertyValue
Density1.301 g/cm³
Boiling Point408.8 ºC
Flash Point201 ºC
LogP2.5308
PSA74.92 Ų

These properties suggest that the compound may exhibit favorable characteristics for drug formulation and bioavailability.

Anticancer Potential

Recent studies have indicated that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Kinase Inhibition : It targets specific kinases involved in cancer progression, thus disrupting signaling pathways that promote tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, which contributes to oxidative stress and subsequent cancer cell death.

Neuroprotective Effects

In addition to its anticancer activity, this compound has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Research indicates it may modulate neuroinflammatory responses and protect neuronal cells from apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Neuroprotection Study :
    • Objective : Assess the protective effects against oxidative stress in neuronal cells.
    • Findings : Treatment with the compound significantly reduced cell death induced by oxidative agents .
  • Mechanistic Insights :
    • A study investigating the molecular mechanisms revealed that the compound modulates apoptotic pathways by influencing Bcl-2 family proteins and caspase activation .

Q & A

Q. What are the optimal synthetic routes for 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in laboratory settings?

  • Methodological Answer : The synthesis typically involves introducing a nitro group into a benzazepinone scaffold. A hydrogenation approach under acidic conditions (e.g., HCl as a catalyst) can be adapted from protocols used for similar nitro-substituted heterocycles. For example, optimal conditions may include:
  • Reaction time : 3 hours
  • Temperature : 23°C
  • Hydrogen pressure : 0.15 MPa
  • Catalyst : Hydrochloric acid .
    Alternative routes may leverage benzodiazepine precursor frameworks, as seen in the synthesis of related nitro-containing benzazepines, using nitration agents like nitric acid/sulfuric acid mixtures .

Table 1 : Example Reaction Conditions

ParameterValue
CatalystHCl
Pressure (H₂)0.15 MPa
Temperature23°C
Yield~32% (based on analogous reactions)

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for impurity profiling. Pharmacopeial methods suggest using relative retention times and peak response ratios to quantify impurities (e.g., limit individual impurities to ≤0.5% and total impurities ≤2.0%) . Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) may further enhance purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass data (e.g., observed m/z 221.0592 for [M+H]⁺; theoretical 221.0587) .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions and scaffold integrity. Compare chemical shifts with related benzazepinones (e.g., 3,3-dichloro derivatives show aromatic protons at δ 7.2–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to study the compound's interaction with neurotransmitter receptors?

  • Methodological Answer : Use competitive radioligand binding assays with GABAA or benzodiazepine receptor subtypes. Prepare membrane fractions from rodent brain tissues and incubate with tritiated ligands (e.g., [³H]flunitrazepam). Calculate IC50 values and compare affinity to reference compounds (e.g., diazepam) .

Q. What strategies address conflicting data from different synthesis batches?

  • Methodological Answer :
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated or over-reduced derivatives).
  • Reaction Optimization : Adjust nitro group introduction steps (e.g., controlled nitration vs. catalytic hydrogenation) to minimize variability .
  • Statistical DOE : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading) impacting yield and purity .

Q. What computational methods predict the compound's reactivity or stability?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate nitro group orientation and electronic effects on ring strain. Compare with PubChem-derived descriptors (e.g., topological polar surface area, logP) .
  • Molecular Dynamics (MD) : Simulate receptor-ligand interactions to predict binding modes and metabolic stability .

Q. How to analyze the nitro group's stereoelectronic impact on biological activity?

  • Methodological Answer : Synthesize analogs with electron-withdrawing/-donating substituents (e.g., 8-amino or 8-fluoro derivatives) and compare receptor binding affinities. Use Hammett σ constants to correlate electronic effects with activity .

Q. What in vitro models assess metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life (t½) and intrinsic clearance (Clint). Compare with cytochrome P450 inhibition assays to identify metabolic pathways .

Data Contradiction Analysis

  • Example : Discrepancies in reported synthetic yields may arise from varying nitro group introduction methods (e.g., direct nitration vs. reduction of nitroso intermediates). Cross-validate protocols using orthogonal techniques like X-ray crystallography or 2D NMR to resolve structural ambiguities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.